
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play a key role in cytokine signaling pathways. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide works by inhibiting the activity of JAK3, which is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide reduces the activation and proliferation of T-cells, which are involved in the pathogenesis of autoimmune disorders. This leads to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interferon-gamma (IFN-gamma), and interleukin-17 (IL-17).
Biochemical and Physiological Effects
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide has been shown to effectively inhibit JAK3 activity, leading to the suppression of T-cell activation and cytokine production. This has led to its investigation as a potential treatment for rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide in lab experiments include its high potency and selectivity for JAK3, as well as its ability to effectively inhibit T-cell activation and cytokine production. However, there are also limitations to its use, including potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide. These include:
1. Further investigation of its potential therapeutic applications in autoimmune disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
2. Development of new JAK inhibitors with improved selectivity and fewer off-target effects.
3. Investigation of the potential use of JAK inhibitors in combination with other therapies, such as biologics and small molecule inhibitors.
4. Investigation of the potential use of JAK inhibitors in other autoimmune disorders, such as multiple sclerosis, lupus, and type 1 diabetes.
5. Investigation of the potential use of JAK inhibitors in cancer therapy, as JAK signaling pathways are involved in the pathogenesis of several types of cancer.
In conclusion, N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide is a small molecule inhibitor of JAK3 that has shown potential therapeutic applications in autoimmune disorders. Its mechanism of action involves the inhibition of T-cell activation and cytokine production, leading to a reduction in inflammation. Further research is needed to fully understand its potential therapeutic applications and to develop new JAK inhibitors with improved selectivity and fewer off-target effects.
Synthesemethoden
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the preparation of intermediates, such as 2-amino-6-chloro-pyrimidine and 2-chloro-1,3-thiazole-5-carboxylic acid, followed by their coupling and subsequent reaction with 1-cyano-2,2-dimethylpropylamine. The final product is obtained after purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune disorders. In preclinical studies, N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide has been shown to effectively inhibit JAK3 activity, leading to the suppression of T-cell activation and cytokine production. This has led to its investigation as a potential treatment for rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c1-14(2,3)10(7-15)19-12(20)9-8-18-13(21-9)11-16-5-4-6-17-11/h4-6,8,10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKQIUVSQNLIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=CN=C(S1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2539475.png)

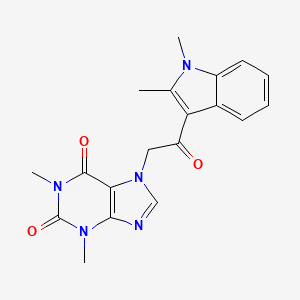
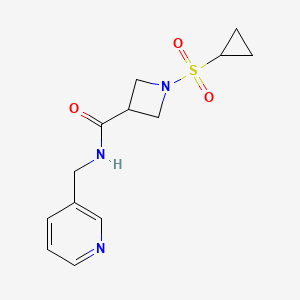
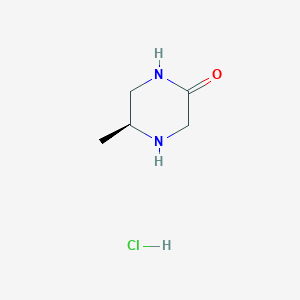
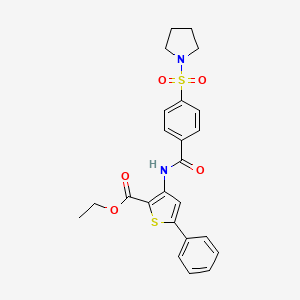
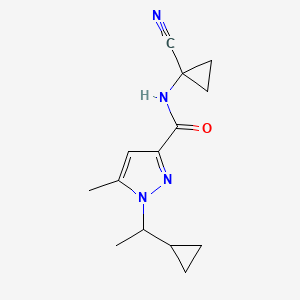


![2-[[[5-Bromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]amino]acetic acid](/img/structure/B2539488.png)
![8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2539491.png)
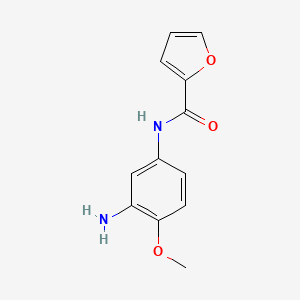
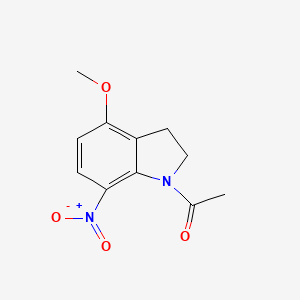
![methyl N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate](/img/structure/B2539495.png)